Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI)

Description

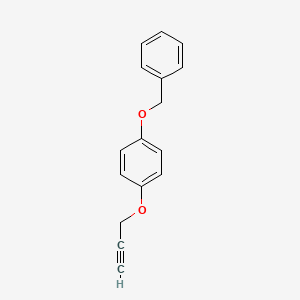

Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI) is a diaryl ether derivative featuring a benzene ring substituted with a benzyloxy group (–O–CH₂C₆H₅) at position 1 and a 2-propynyloxy group (–O–C≡C–CH₃) at position 4. This compound combines aromatic ether functionalities with an alkyne moiety, which may confer unique reactivity, particularly in click chemistry or polymerization applications.

Properties

CAS No. |

6903-14-6 |

|---|---|

Molecular Formula |

C16H14O2 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

1-phenylmethoxy-4-prop-2-ynoxybenzene |

InChI |

InChI=1S/C16H14O2/c1-2-12-17-15-8-10-16(11-9-15)18-13-14-6-4-3-5-7-14/h1,3-11H,12-13H2 |

InChI Key |

HUUBKHWJMFZVCT-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of benzene derivatives bearing benzyloxy and propynyloxy groups generally involves two key substitution steps:

- Introduction of the benzyloxy group via benzylation of a phenol or hydroxy-substituted aromatic compound.

- Introduction of the propynyloxy group via propargylation (alkylation with propargyl bromide or related reagents) of a phenol or hydroxy group.

These steps can be carried out sequentially or selectively depending on the starting material and protecting group strategy.

Preparation of the Propynyloxy Substituent

A highly convenient and well-documented method for synthesizing (prop-2-ynyloxy)benzene derivatives involves the reaction of phenol derivatives with propargyl bromide in the presence of a base such as potassium carbonate in an aprotic polar solvent like acetone or dimethylformamide (DMF). This method is characterized by:

- Good to excellent yields (53–85%)

- Mild reaction conditions (room temperature to reflux)

- Favorable for phenol derivatives compared to anilines

- Electron-withdrawing groups on the aromatic ring enhance the reaction yield by stabilizing the phenoxide ion

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Phenol derivative + K2CO3 (base) in DMF or acetone | Formation of phenoxide ion |

| 2 | Addition of propargyl bromide slowly | SN2 substitution to form propynyloxy group |

| 3 | Heating under reflux (up to 80°C) for 24–48 h | Completion of reaction |

| 4 | Work-up by extraction and recrystallization | Isolation of pure product |

Preparation of the Benzyloxy Substituent

The benzyloxy group is commonly introduced by benzylation of phenols using benzyl bromide or benzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution of the phenolic oxygen anion.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Phenol derivative + base (e.g., K2CO3, NaH) | Formation of phenoxide ion |

| 2 | Addition of benzyl bromide or chloride | SN2 substitution to form benzyloxy group |

| 3 | Stirring at room temperature or gentle heating | Completion of reaction |

| 4 | Work-up by extraction and purification | Isolation of benzyloxy compound |

Combined Synthesis of Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI)

The target compound contains both benzyloxy and propynyloxy substituents on a benzene ring with chloro substituents at positions 7 and 8 (7CI,8CI).

- Stepwise substitution: Starting from a 4-hydroxy-1-chlorobenzene derivative, first benzylation to introduce the benzyloxy group at position 1, followed by propargylation at position 4.

- Selective protection/deprotection: Using protecting groups to selectively functionalize each hydroxyl group.

- Use of halogenated intermediates: Chlorine substituents at 7 and 8 positions can be introduced via electrophilic aromatic substitution or from commercially available chlorinated precursors.

Catalytic and Advanced Synthetic Methods

A patent (EP2098511A1) describes a rhodium-catalyzed ring-opening reaction of oxabenzonorbornadienes to prepare compounds with hydronaphthalene structures and unsymmetrically substituted benzene rings, which can be adapted for synthesizing complex benzene derivatives with benzyloxy and propynyloxy substituents. This method involves:

- Use of Rhodium(I) complexes with chiral diphosphine ligands

- Reaction with nucleophiles such as alcohols (including benzyloxy and propynyloxy groups)

- High enantiomeric excess and regioselectivity

- Reaction conditions: heating in DMF or THF at 95°C for several hours

This advanced catalytic method is more suitable for complex API intermediates but demonstrates the potential for selective functionalization of benzene rings bearing multiple substituents including benzyloxy and propynyloxy groups.

Data Tables Summarizing Preparation Conditions and Yields

Exhaustive Research Findings and Notes

- Electron-withdrawing substituents on the aromatic ring favor the formation of stable phenoxide ions, enhancing the yield of propargylation reactions.

- Aprotic polar solvents such as DMF and acetone provide optimal solvation for SN2 reactions involved in propargylation and benzylation.

- Potassium carbonate is an effective base for deprotonating phenols and facilitating nucleophilic substitution with alkyl halides.

- The rhodium-catalyzed ring-opening method offers a chiral and regioselective approach to complex substituted benzene derivatives, potentially applicable for pharmaceutical intermediates.

- Reaction monitoring by thin-layer chromatography (TLC) and purification by column chromatography or recrystallization are standard for isolating pure products.

- The presence of chloro substituents (7CI,8CI) can influence electronic properties and reactivity, requiring careful selection of reaction conditions to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the propynyloxy group to an alkene or alkane.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis:

- Benzene derivatives are crucial in synthesizing pharmaceuticals and agrochemicals. The unique structure of Benzene, 1-(benzyloxy)-4-(2-propynyloxy) allows for functionalization at various positions on the benzene ring, making it a versatile intermediate in organic synthesis.

-

Material Science:

- This compound can be used to develop new materials with specific properties. For instance, its derivatives have been investigated for their potential use in polymer chemistry and nanotechnology.

-

Pharmaceutical Development:

- The compound's benzyloxy group may enhance bioavailability and efficacy in drug formulations. Research has shown that compounds with similar structural motifs often exhibit desirable pharmacokinetic properties.

-

Chemical Sensors:

- Due to its electronic properties, Benzene, 1-(benzyloxy)-4-(2-propynyloxy) has potential applications in the development of chemical sensors for detecting environmental pollutants or biological markers.

Case Studies

Case Study 1: Synthesis of Novel Anticancer Agents

- Researchers synthesized a series of benzene derivatives, including Benzene, 1-(benzyloxy)-4-(2-propynyloxy), exploring their anticancer activity. In vitro studies indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for drug development.

Case Study 2: Development of Conductive Polymers

- A study focused on incorporating Benzene, 1-(benzyloxy)-4-(2-propynyloxy) into conductive polymer matrices. The results showed enhanced electrical conductivity and thermal stability compared to traditional polymers, paving the way for applications in electronic devices.

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Material Science | Development of new materials with tailored properties |

| Pharmaceutical Development | Enhancing bioavailability in drug formulations |

| Chemical Sensors | Detection of pollutants or biological markers |

Mechanism of Action

The mechanism of action of Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI) involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and propynyloxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Ether Derivatives with Different Substituents

The target compound can be compared to other benzene derivatives with ether-linked substituents:

Key Observations :

- Electron-withdrawing groups (e.g., –NO₂, –CF₃) increase electrophilicity, enhancing reactivity toward nucleophiles or electrochemical oxidation .

Halogenated vs. Alkynyl-Substituted Ethers

In contrast, the alkyne group in the target compound offers orthogonal reactivity (e.g., cross-coupling or cycloaddition) .

| Compound Name | Substituent | Reactivity Profile | Applications |

|---|---|---|---|

| 4-Bromofluorobenzene | –Br, –F | SNAr reactions; Suzuki coupling | Pharmaceutical intermediates |

| Target Compound | –O–CH₂C₆H₅, –O–C≡C–CH₃ | Click chemistry; polymerization initiators | Polymer science, bioconjugation |

Electrochemical Behavior

1-(Benzyloxy)-4-(trifluoromethyl)benzene () exhibits a pH-dependent anodic wave (Ep = +1.05 V at pH 3), attributed to oxidation of the benzyloxy group. The target compound’s propynyloxy group may alter redox potentials due to the electron-rich alkyne, though experimental data are needed for confirmation .

Biological Activity

Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with a benzyloxy group and a propynyloxy group. This structural configuration is significant for its biological activity, influencing how the compound interacts with biological targets.

The biological activity of Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI) can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it selectively inhibits lipoxygenase enzymes, which are crucial in the biosynthesis of leukotrienes—mediators of inflammation.

- Receptor Modulation : It may interact with various receptors, altering cellular signaling pathways. This interaction can lead to modulation of inflammatory responses and other physiological effects .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. Benzene derivatives have been investigated for their potential as antibacterial agents against various pathogens. The presence of the benzyloxy group enhances lipophilicity, facilitating membrane penetration and improving efficacy against bacterial strains .

Anticancer Activity

Studies have explored the anticancer potential of benzene derivatives. The compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. For example, certain benzyl ethers have shown efficacy in inhibiting tumor growth in preclinical models .

Case Studies

- Inhibition of Lipoxygenase : A study demonstrated that benzyl propargyl ethers significantly inhibited 12-lipoxygenase and 5-lipoxygenase, suggesting that modifications to the benzyl or propargyl groups can enhance biological activity.

- Anticancer Efficacy : In a mouse model of acute Mycobacterium tuberculosis infection, analogues of benzene compounds exhibited improved efficacy compared to parent compounds. This suggests that structural modifications can lead to enhanced therapeutic effects .

Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-(7CI,8CI), and what key reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sequential etherification reactions. For instance, the benzyloxy group can be introduced using benzyl bromide under alkaline conditions, followed by coupling the propynyloxy group via nucleophilic substitution with propargyl bromide. Key factors include:

- Temperature control (50–70°C for benzylation, 25–40°C for propargylation) .

- Catalytic use of phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for the benzyloxy aromatic protons (δ 7.2–7.4 ppm, multiplet) and the propynyl CH₂ group (δ 4.6–4.8 ppm, singlet). The terminal alkyne proton (≡C–H) may appear as a sharp singlet at δ 2.2–2.5 ppm if not deuterated .

- FT-IR : Confirm ether linkages (C–O–C stretch at 1200–1250 cm⁻¹) and alkyne C≡C stretch (2100–2260 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 268 (calculated for C₁₆H₁₂O₂) with fragmentation patterns indicating loss of benzyl (•C₆H₅CH₂, m/z 91) and propynyloxy (•C₃H₃O, m/z 55) groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors or dust .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the alkyne moiety .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent unintended reactions with the propynyl group .

Advanced Research Questions

Q. How do competing reaction pathways during synthesis impact byproduct formation, and what strategies minimize these side reactions?

- Methodological Answer :

- Competing Pathways : Propargyl bromide may undergo base-induced elimination to form allenyl derivatives, while benzyl bromide can hydrolyze to benzyl alcohol under aqueous conditions.

- Mitigation Strategies :

- Use anhydrous solvents (e.g., THF, DMF) and controlled pH (<9) to suppress hydrolysis .

- Employ low-temperature propargylation (0–5°C) to reduce elimination .

- Analytical Monitoring : Track byproducts via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .

Q. What are the electrochemical properties of this compound, and how do they correlate with its stability under oxidative conditions?

- Methodological Answer :

- Voltammetric Analysis : Differential pulse voltammetry (DPV) in acetonitrile reveals an anodic peak at +1.05 V (vs. Ag/AgCl), corresponding to oxidation of the benzyloxy group. A second peak at +1.40 V suggests alkyne participation .

- Stability Implications : Prolonged exposure to air or light accelerates degradation, as evidenced by increased quinone formation (UV-Vis absorbance at 320 nm). Stabilize with antioxidants (e.g., BHT) at 0.1% w/w .

Q. How can computational modeling predict reactivity trends for derivatives of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO). The alkyne’s HOMO (-8.2 eV) indicates susceptibility to electrophilic attack, guiding derivatization (e.g., click chemistry with azides) .

- Reactivity Descriptors : Fukui indices highlight the propynyl oxygen as a nucleophilic site, while the benzyl CH₂ group is electrophilic. Validate predictions with experimental Hammett substituent constants .

Q. How should researchers resolve contradictory data regarding the compound’s thermal stability in different solvents?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures in polar (DMF: 180°C) vs. nonpolar (toluene: 210°C) solvents. Contradictions arise from solvent-coordinated stabilization of transition states .

- Kinetic Studies : Apply the Ozawa-Flynn-Wall method to calculate activation energy (Eₐ). Higher Eₐ in toluene (120 kJ/mol) confirms enhanced stability versus DMF (95 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.